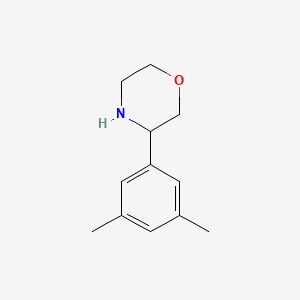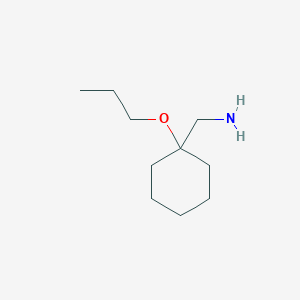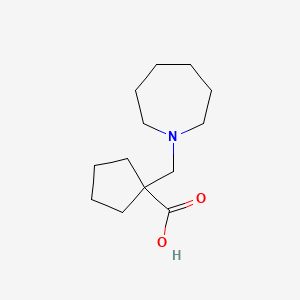
3-(3,5-Dimethylphenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dimethylphenyl)morpholine is an organic compound that belongs to the class of morpholine derivatives It features a morpholine ring substituted at the 3-position by a 3,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylphenyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dimethylphenylamine and morpholine.
Reaction: The 3,5-dimethylphenylamine is reacted with morpholine in the presence of a suitable catalyst, often under reflux conditions. A common catalyst used is palladium on carbon (Pd/C).
Solvent: The reaction is usually carried out in an organic solvent such as ethanol or toluene.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylphenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at the positions ortho and para to the dimethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound, potentially leading to the removal of the aromatic ring substituents.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
3-(3,5-Dimethylphenyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylphenyl)morpholine depends on its specific application:
Biological Activity: In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial growth by interfering with cell wall synthesis.
Chemical Reactions: In chemical reactions, the morpholine ring can act as a nucleophile, participating in various substitution and addition reactions.
Comparison with Similar Compounds
Similar Compounds
3-Phenylmorpholine: Lacks the dimethyl groups on the phenyl ring, leading to different chemical and biological properties.
3-(4-Methylphenyl)morpholine: Contains a single methyl group on the phenyl ring, which can influence its reactivity and applications.
3-(3,4-Dimethylphenyl)morpholine: Similar structure but with different positioning of the methyl groups, affecting its steric and electronic properties.
Uniqueness
3-(3,5-Dimethylphenyl)morpholine is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interaction with specific molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(3,5-dimethylphenyl)morpholine |
InChI |
InChI=1S/C12H17NO/c1-9-5-10(2)7-11(6-9)12-8-14-4-3-13-12/h5-7,12-13H,3-4,8H2,1-2H3 |
InChI Key |
JRKHDYLFRMWMPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2COCCN2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B13533332.png)


